8-(3-Pyridinylmethylthio)quinoline
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Overview
Description
8-(3-Pyridinylmethylthio)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridinylmethylthio group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Pyridinylmethylthio)quinoline typically involves the formation of the quinoline core followed by the introduction of the pyridinylmethylthio group. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions to form the quinoline ring. The pyridinylmethylthio group can then be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as transition metals may be used to facilitate the reactions, and green chemistry principles are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(3-Pyridinylmethylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-Pyridinylmethylthio)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-(3-Pyridinylmethylthio)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the pyridinylmethylthio group can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or interference with signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and chelating properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
8-(3-Pyridinylmethylthio)quinoline is unique due to the presence of the pyridinylmethylthio group, which can enhance its biological activity and specificity compared to other quinoline derivatives. This structural modification allows for the exploration of new therapeutic applications and the development of compounds with improved efficacy and reduced side effects.
Properties
IUPAC Name |
8-(pyridin-3-ylmethylsulfanyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWRMPQTHMXHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC3=CN=CC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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